(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate
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Overview
Description
(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate is a complex organic compound that features a unique combination of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzo[d][1,3]dioxin ring: This can be achieved through a cyclization reaction involving a phenol derivative and a suitable dihalide.
Introduction of the fluoro and phenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of the nicotinate moiety: This step involves esterification of the benzo[d][1,3]dioxin derivative with 2-(methylthio)nicotinic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.
Substitution: The fluoro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the nicotinate moiety suggests possible interactions with nicotinic acetylcholine receptors.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro and phenyl groups could enhance its binding affinity to these targets, while the nicotinate moiety may facilitate its transport across cell membranes.
Comparison with Similar Compounds
Similar Compounds
(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)benzoate: Similar structure but with a benzoate moiety instead of nicotinate.
(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)acetate: Similar structure but with an acetate moiety instead of nicotinate.
Uniqueness
The uniqueness of (6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C22H18FNO4S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
(6-fluoro-2-phenyl-4H-1,3-benzodioxin-8-yl)methyl 2-methylsulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C22H18FNO4S/c1-29-20-18(8-5-9-24-20)21(25)26-12-15-10-17(23)11-16-13-27-22(28-19(15)16)14-6-3-2-4-7-14/h2-11,22H,12-13H2,1H3 |
InChI Key |
JLYOESPDWXFFIC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)OCC2=CC(=CC3=C2OC(OC3)C4=CC=CC=C4)F |
Origin of Product |
United States |
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